6-Fluoro-1,3-benzoxazole-2,4-diamine
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Overview
Description
6-Fluoro-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,3-benzoxazole-2,4-diamine typically involves the reaction of 2-aminophenol with fluorinated reagents under specific conditions. One common method includes the use of 2-aminophenol and a fluorinated aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or water, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Fluoro-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound effective in treating various diseases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the fluorine atom.
6-Chloro-1,3-benzoxazole-2,4-diamine: A similar compound with a chlorine atom instead of fluorine.
6-Methyl-1,3-benzoxazole-2,4-diamine: A derivative with a methyl group.
Uniqueness
6-Fluoro-1,3-benzoxazole-2,4-diamine is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atom also improves the compound’s lipophilicity, making it more effective in crossing biological membranes .
Properties
IUPAC Name |
6-fluoro-1,3-benzoxazole-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPTWSPSMTDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=C(O2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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